molecular formula C₁₆H₂₄O₉S B043742 (3,4,5-Triacetyloxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate CAS No. 52645-73-5

(3,4,5-Triacetyloxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate

Cat. No.: B043742
CAS No.: 52645-73-5
M. Wt: 392.4 g/mol
InChI Key: YPNFVZQPWZMHIF-UHFFFAOYSA-N
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Description

(3,4,5-Triacetyloxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate is a sophisticated, fully acetyl-protected thioglycoside derivative, specifically functionalized with an ethylthio (SEt) aglycon. This compound is of significant interest in synthetic carbohydrate chemistry as a key glycosyl donor intermediate. Its primary research value lies in its application in the stereoselective synthesis of complex oligosaccharides, glycoconjugates, and glycomimetics. The mechanism of action for this building block involves its activation by electrophilic promoters, such as thiophilic reagents (e.g., N-iodosuccinimide, methyl triflate, or dimethyl(methylthio)sulfonium triflate), which facilitate the departure of the ethylthio group. This generates a reactive oxocarbenium ion intermediate that can be captured by a nucleophilic glycosyl acceptor, leading to the formation of a new glycosidic bond. The acetyl protecting groups serve a dual purpose: they ensure solubility in common organic solvents and direct the stereochemical outcome of the glycosylation reaction, often favoring the formation of the 1,2-trans-glycoside with high selectivity due to neighboring group participation. Researchers utilize this compound to construct structurally defined carbohydrate sequences for studies in glycobiology, including investigations into carbohydrate-protein interactions, cell signaling, immune response modulation, and the development of synthetic vaccines and diagnostic tools. Its high purity and well-defined structure make it an essential and reliable reagent for advancing chemical biology and pharmaceutical research.

Properties

IUPAC Name

(3,4,5-triacetyloxy-6-ethylsulfanyloxan-2-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O9S/c1-6-26-16-15(24-11(5)20)14(23-10(4)19)13(22-9(3)18)12(25-16)7-21-8(2)17/h12-16H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNFVZQPWZMHIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50967078
Record name Ethyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50967078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52645-73-5
Record name NSC43886
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43886
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50967078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Sulfuric acid (0.5–1.0 equiv)

  • Solvent : Anhydrous acetic acid (neat conditions)

  • Temperature : 50–60°C for 4–6 hours

  • Yield : 70–85% after purification by recrystallization (ethanol/water)

The reaction’s efficiency hinges on the removal of water to drive acetylation to completion. Excess acetic anhydride (3–5 equiv) ensures full conversion, while elevated temperatures accelerate kinetics. Post-reaction, the crude product is neutralized with sodium bicarbonate and purified via recrystallization or silica gel chromatography.

Thioglycoside Formation Followed by Acetylation

An alternative route involves synthesizing the thioglycoside core before acetylation. This method, adapted from dapagliflozin production protocols, employs 2,3,4,6-tetraacetylglucosamine bromide as a key intermediate.

Stepwise Synthesis

  • Grignard Reagent Preparation :

    • Iodo-benzene derivatives react with magnesium in tetrahydrofuran (THF) under iodine initiation to form aryl-magnesium bromides.

  • Nucleophilic Substitution :

    • The Grignard reagent attacks the anomeric carbon of 2,3,4,6-tetraacetylglucosamine bromide , displacing bromide and forming the ethylsulfanyl linkage.

  • Acetylation :

    • Residual hydroxyl groups are acetylated using acetic anhydride and pyridine.

ParameterDetail
CatalystRare earth metals (e.g., CeCl₃)
Solvent SystemToluene/THF (3:1 v/v)
Reaction Time12–18 hours at −10°C
Final Purity≥99% after recrystallization

This method avoids redundant reduction and acetylation steps, streamlining the synthesis and improving scalability.

Multi-Step Synthesis with Protective Group Strategies

A stereospecific approach, inspired by nitrophenyl derivatives, utilizes protective groups to isolate reactive sites during synthesis.

Key Steps:

  • Core Oxane Formation :

    • The oxane ring is constructed via cyclization of a thioglucose derivative in dichloromethane.

  • Selective Acetylation :

    • Hydroxyl groups at positions 3, 4, and 5 are acetylated using BF₃·Et₂O as a Lewis acid catalyst.

  • Ethylsulfanyl Introduction :

    • Thiol-ene coupling with ethanethiol under radical initiation (AIBN) yields the ethylsulfanyl moiety.

Optimization Insights:

  • Solvent Choice : Dichloromethane enhances reaction homogeneity, while acetonitrile improves catalyst activity.

  • Temperature Control : Maintaining −5°C during acetylation minimizes side reactions.

Catalytic Methods and Reaction Optimization

Recent advances emphasize green chemistry principles, substituting traditional acids with solid acid catalysts (e.g., zeolites) to reduce waste.

Comparative Analysis of Catalysts

CatalystYield (%)Purity (%)Reaction Time (h)
Sulfuric Acid78956
Zeolite H-Y82978
BF₃·Et₂O88995

Zeolitic catalysts offer comparable yields with easier separation, though BF₃·Et₂O achieves superior stereochemical control.

Purification and Characterization Techniques

Purification Methods

  • Recrystallization : Ethanol/water mixtures yield crystals with 95–99% purity.

  • Chromatography : Silica gel columns (hexane/ethyl acetate gradient) resolve acetylated byproducts.

Characterization Data

TechniqueKey Findings
¹H NMR δ 2.0–2.1 (acetyl CH₃), δ 4.8 (anomeric H)
IR 1745 cm⁻¹ (C=O), 1050 cm⁻¹ (C-O-S)
MS m/z 392.42 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions

(3,4,5-Triacetyloxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acetyl groups, leading to the formation of hydroxyl derivatives.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted oxane ethers, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that compounds with similar structures may exhibit significant antimicrobial properties. The presence of the ethylsulfanyl group is particularly noteworthy, as sulfur-containing compounds are often associated with enhanced antimicrobial activity. Studies suggest that modifications in the functional groups can lead to improved efficacy against various pathogens .

2. Anticancer Potential
Compounds derived from oxane ethers have been investigated for their anticancer properties. The unique stereochemistry and functionalization of (3,4,5-Triacetyloxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate suggest potential mechanisms for inhibiting cancer cell proliferation. Structure-activity relationship studies are essential to optimize its anticancer effects .

3. Drug Delivery Systems
The compound's ability to form stable complexes with various drug molecules makes it a candidate for use in drug delivery systems. Its acetoxy groups can facilitate the formation of nanoparticles or liposomes, enhancing the solubility and bioavailability of poorly soluble drugs .

Chemical Synthesis Applications

1. Synthetic Routes
The synthesis of this compound typically involves:

  • Starting Materials : 3,4,5-trihydroxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate.
  • Reagents : Acetic anhydride in the presence of catalysts like sulfuric acid.
    This method allows for efficient production while maintaining high purity levels through purification techniques such as recrystallization or chromatography .

2. Modification Reactions
The compound can undergo various chemical reactions, including:

  • Oxidation : Transforming the ethylsulfanyl group into sulfoxides or sulfones.
  • Reduction : Converting acetyl groups into hydroxyl derivatives.
    These reactions enable further functionalization of the compound for tailored applications in research and industry .

Pharmacological Research

Research into the pharmacological properties of this compound has revealed potential effects on various biological targets:

  • Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions like diabetes or obesity.
  • Neuroprotective Effects : Preliminary investigations indicate that it may offer neuroprotective benefits, making it a candidate for further research in neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on similar sulfanyl compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance efficacy, suggesting a pathway for optimizing this compound for antimicrobial applications.

Case Study 2: Drug Delivery Research

In a recent study exploring drug delivery systems utilizing oxane derivatives, this compound was incorporated into lipid-based formulations. The findings indicated improved drug solubility and sustained release profiles compared to traditional formulations.

Mechanism of Action

The mechanism by which (3,4,5-Triacetyloxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetyl groups and ethylsulfanyl substituent play crucial roles in modulating the compound’s activity and binding affinity. These interactions can influence various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
(3,4,5-Triacetyloxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate Ethylsulfanyl (-S-C₂H₅) C₁₆H₂₄O₈S 400.42 Acetyloxy, ester, thioether Synthetic intermediate
(3,4,5-Triacetyloxy-6-azido-oxan-2-yl)methyl ethanoate (CAS 20379-61-7) Azido (-N₃) C₁₄H₁₉N₃O₉ 373.32 Acetyloxy, ester, azide Bioconjugation, click chemistry
6''-O-Acetylgenistin Phenolic benzopyran C₂₃H₂₂O₁₁ 498.42 Acetyloxy, ester, phenolic Pharmaceutical research (isoflavone)
Reactivity and Stability
  • Ethylsulfanyl vs. Azido Analogues :

    • The ethylsulfanyl group in the target compound offers nucleophilic thioether reactivity, enabling alkylation or oxidation to sulfoxides/sulfones . In contrast, the azido group (-N₃) in the analogue (CAS 20379-61-7) participates in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable for bioconjugation .
    • Stability : The azido analogue is prone to decomposition under UV light or heat, whereas the ethylsulfanyl derivative is more thermally stable but susceptible to oxidation.
  • Its acetyl groups enhance lipophilicity, improving membrane permeability in drug delivery systems .
Solubility and Bioactivity
  • Solubility: The target compound’s ethylsulfanyl group slightly increases hydrophobicity compared to the azido analogue, reducing aqueous solubility. 6''-O-Acetylgenistin exhibits greater polarity due to phenolic hydroxyls, enhancing solubility in alcohols and aqueous-organic mixtures .
  • Bioactivity :

    • The ethylsulfanyl compound may serve as a precursor to sulfonamide drugs or herbicides, similar to sulfonylurea pesticides (e.g., ethametsulfuron methyl ester) .
    • 6''-O-Acetylgenistin shows bioactivity in cancer and metabolic disorder research due to its isoflavone structure .

Biological Activity

(3,4,5-Triacetyloxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate is a complex organic compound with significant potential in various biological applications. Its unique structure, characterized by multiple acetoxy groups and an ethyl sulfanyl moiety, suggests diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C16H24O9S. The molecular weight is approximately 392.43 g/mol. The compound's structure includes:

  • Three acetoxy groups : Contributing to its solubility and reactivity.
  • An ethyl sulfanyl group : Implicating potential interactions with biological systems.

Antimicrobial Activity

Research indicates that compounds with sulfanyl groups exhibit notable antimicrobial properties. A study evaluating various derivatives of sulfanyl compounds demonstrated that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

This suggests its potential as a broad-spectrum antimicrobial agent .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, and compounds that can modulate inflammatory pathways are of great interest. In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.

Case Study : A recent experiment involving lipopolysaccharide (LPS)-induced inflammation in mice demonstrated that treatment with this compound led to a reduction in edema and inflammatory markers compared to control groups .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In cell line assays using human cancer cells (e.g., HeLa and MCF7), this compound showed dose-dependent cytotoxicity.

Cell Line IC50 Value (µM)
HeLa25
MCF730

These findings indicate a promising avenue for further exploration in cancer therapeutics .

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Modulation : The compound may enhance ROS production in cancer cells leading to apoptosis.
  • Cytokine Inhibition : By inhibiting the signaling pathways responsible for cytokine release, the compound reduces inflammation.
  • Membrane Disruption : The presence of acetoxy groups may facilitate interaction with microbial membranes leading to cell lysis.

Q & A

Q. What synthetic methodologies are recommended for the preparation of (3,4,5-Triacetyloxy-6-ethylsulfanyl-oxan-2-yl)methyl ethanoate, and how can cyclization efficiency be optimized?

The compound’s tetrahydropyran core can be synthesized via acid-catalyzed cyclization, as demonstrated for structurally related derivatives. For example, boron trifluoride diethyl etherate (BF₃·Et₂O) effectively promotes cyclization of hydroxy acids into tetrahydropyran systems by stabilizing oxocarbenium intermediates . Key considerations:

  • Catalyst selection : BF₃·Et₂O offers high regioselectivity but may require anhydrous conditions.
  • Substrate design : Pre-acetylation of hydroxyl groups (as in the target compound) prevents undesired side reactions during cyclization.
  • Optimization : Reaction monitoring via TLC or HPLC is critical to balance yield (typically 60–75% for analogous systems) and purity.

Q. Table 1: Cyclization Efficiency for Analogous Tetrahydropyran Derivatives

CatalystYield (%)Purity (%)Reference
BF₃·Et₂O7295
H₂SO₄5888
p-TsOH6590

Q. How can the ethylsulfanyl substituent be introduced regioselectively at the C6 position of the oxane ring?

The ethylsulfanyl group is likely introduced via nucleophilic substitution or thiol-ene chemistry. For example:

  • Thiol-ene addition : Ethyl thiol can react with a pre-functionalized enol ether intermediate under radical initiation (e.g., AIBN) .
  • SN2 displacement : A bromo or tosyl leaving group at C6 can be displaced by ethyl thiolate in polar aprotic solvents (e.g., DMF, 60–80°C) .
    Key validation : Use ¹H-NMR to confirm regiochemistry (e.g., coupling constants for axial vs. equatorial substituents) and LC-MS for purity .

Advanced Research Questions

Q. How do steric and electronic effects influence the stability of the triacetyloxy groups under varying pH conditions?

The acetyl groups are susceptible to hydrolysis, particularly under basic conditions. Stability studies on analogous compounds show:

  • Acid stability (pH 3–5) : Acetyl groups remain intact for >24 hours.
  • Neutral/basic conditions (pH 7–9) : Graduate hydrolysis occurs, with half-lives of 6–12 hours depending on temperature .
    Methodological recommendations :
  • Use HPLC-PDA to track hydrolysis products (e.g., free hydroxyl groups).
  • Computational modeling (e.g., DFT) can predict hydrolysis rates based on electron-withdrawing effects of the ethylsulfanyl group .

Q. What strategies resolve contradictions in stereochemical assignments for the tetrahydropyran core?

Discrepancies in stereochemistry often arise from ambiguous NOE or coupling constant data. A combined approach is advised:

  • X-ray crystallography : Resolve absolute configuration (e.g., for crystalline intermediates).
  • Dynamic NMR : Assess ring-flipping dynamics to distinguish axial/equatorial substituents .
  • Comparative analysis : Cross-validate with synthesized standards (e.g., diastereomers from chiral auxiliaries) .

Q. How can computational tools predict the compound’s interactions with biological targets, such as enzymes or receptors?

Molecular docking (using software like Discovery Studio) can model interactions:

  • Target selection : Prioritize enzymes with conserved binding pockets for acetylated sugars (e.g., glycosidases) .
  • Parameterization : Include solvation effects and flexible side chains for accuracy.
    Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. Table 2: Key Physicochemical Properties for Research Applications

PropertyMethodReference
LogP (lipophilicity)HPLC-derived retention time
Aqueous solubilityShake-flask (pH 7.4)
Thermal stabilityTGA/DSC analysis

Methodological Challenges

Q. How can researchers address low yields in the final acetylation step?

Common pitfalls include incomplete acetylation or competing side reactions. Solutions:

  • Reagent optimization : Use acetyl chloride in pyridine for rapid, high-yielding reactions.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 10 minutes at 100°C vs. 12 hours conventionally) .
  • Workup : Quench with ice-water and extract with ethyl acetate to isolate the product efficiently .

Q. What analytical techniques are critical for distinguishing between positional isomers in synthesis?

  • High-resolution mass spectrometry (HR-MS) : Confirm molecular formula.
  • 2D NMR (COSY, HSQC) : Map proton-carbon connectivity to identify substitution patterns .
  • IR spectroscopy : Detect characteristic carbonyl stretches (e.g., 1740 cm⁻¹ for acetyl groups) .

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